![molecular formula C11H10N4O2S B2602445 6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine CAS No. 681271-75-0](/img/structure/B2602445.png)

6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

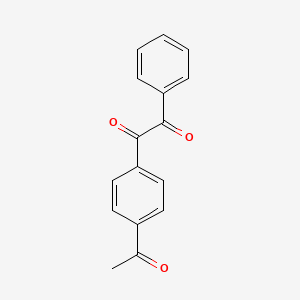

“6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine” is a chemical compound with the molecular formula CHNOS . It has an average mass of 426.406 Da and a monoisotopic mass of 426.074646 Da .

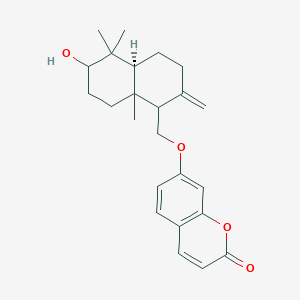

Molecular Structure Analysis

The molecular structure of “6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine” can be analyzed using various spectroscopic techniques. For instance, FT-IR and FT-Raman vibrational spectral analysis can be used to investigate the molecular geometrical parameters, bond length, bond angle, and vibrational wave numbers . The stability of the molecule can be investigated using the natural bond orbital (NBO) analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine” include its molecular weight, which is 426.406 Da . More detailed properties such as melting point, boiling point, solubility, and spectral data were not found in the sources I accessed.Scientific Research Applications

Synthesis and Structural Analysis

Research into derivatives of 4-thiopyrimidine, closely related to the target compound, focuses on their synthesis and structural characterization. These derivatives exhibit varied cytotoxic activities against cancer and normal cell lines, suggesting their potential in medical research for drug development. The synthesis process involves characterizing compounds through NMR, IR, and mass spectroscopies, and X-ray diffraction studies to understand their molecular structures and interactions, which are crucial for their biological activities (Stolarczyk et al., 2018).

Antioxidant and Antiviral Activities

Novel N,S-substituted polyhalogenated nitrobutadiene derivatives, including structures related to the chemical of interest, show significant antioxidant, antixanthine oxidase, and antielastase activities. These compounds' pharmacological properties make them potential candidates for therapeutic applications in treating oxidative stress-related diseases and as additives in cosmetic formulations (Onul et al., 2018).

Catalytic and Environmental Applications

The transformation of antibiotic sulfadiazine (SDZ) under ozonation reveals that certain pyrimidine derivatives can undergo significant structural rearrangements, leading to novel transformation products. This study sheds light on the environmental fate of sulfonamide antibiotics and the potential of pyrimidine derivatives in catalytic processes for pollutant degradation (Kråkström et al., 2020).

Fungicidal and Herbicidal Potentials

Aryl ethers of 4-[(2-hydroxyethyl)sulfanyl]pyrimidine derivatives have been studied for their pathways of synthesis and the fungicidal activity of their salt forms. The research into these compounds indicates their potential use in agricultural settings as fungicides, highlighting the versatility of pyrimidine derivatives in developing new agricultural chemicals (Erkin et al., 2016).

Drug Development and Molecular Docking

The structural insights provided by the study of 2,4-disubstituted dihydropyrimidine-5-carbonitriles as potential dihydrofolate reductase inhibitors underline the importance of pyrimidine derivatives in drug discovery. Their potential as inhibitors offers a pathway for developing new therapeutic agents, especially in the context of cancer and infectious diseases (Al-Wahaibi et al., 2021).

Future Directions

The future directions for research on “6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine” could involve further exploration of its potential biological activities, such as its inhibitory effects against HIV-1 protease . Additionally, more detailed studies on its physical and chemical properties, as well as its synthesis, could provide valuable information for its potential applications.

properties

IUPAC Name |

6-(4-methylphenyl)sulfanyl-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c1-7-2-4-8(5-3-7)18-11-9(15(16)17)10(12)13-6-14-11/h2-6H,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBWRJPQZVNWLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602366.png)

![3-Methyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2602371.png)

![1-(3,5-difluorobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2602374.png)

![methyl 3-(2,5-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2602376.png)

![N-(3-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2602377.png)

![2,6-Dihydroxy-5-{[4-(4-methoxyphenyl)piperazino]-methyl}-4-methylnicotinonitrile](/img/structure/B2602380.png)

![methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2602383.png)